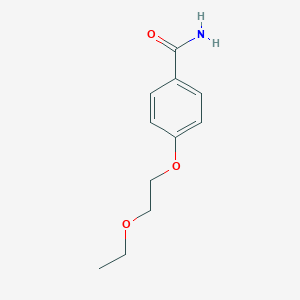

4-(2-Ethoxyethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAJFUATTUKACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Ethoxyethoxy Benzamide Derivatives

Established Synthetic Routes for Benzamide (B126) Derivatives Featuring Ethoxyethoxy Chains

The construction of benzamide derivatives with ethoxyethoxy substituents typically involves two key transformations: the formation of the amide bond and the introduction of the ether linkage. These can be achieved through various established synthetic protocols, which can be combined in a multi-step synthesis to build more complex analogues.

Amide Bond Formation Strategies

The creation of the amide bond is a cornerstone of organic synthesis. For benzamide derivatives, this is commonly achieved by coupling a benzoic acid derivative with an amine. In the context of 4-(2-ethoxyethoxy)benzamide, this would involve the reaction of 4-(2-ethoxyethoxy)benzoic acid with ammonia (B1221849) or an ammonia equivalent.

Several reliable methods exist for this transformation. One of the most common laboratory-scale methods involves the use of coupling reagents that activate the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed to facilitate the formation of the amide bond under mild conditions. vulcanchem.comresearchgate.net These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride . orgsyn.org Treatment of 4-(2-ethoxyethoxy)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield 4-(2-ethoxyethoxy)benzoyl chloride. csic.esrsc.org This highly reactive intermediate can then be treated with ammonia to form the desired benzamide. This method is often suitable for larger-scale syntheses.

The following table summarizes common amide bond formation strategies applicable to the synthesis of this compound derivatives.

| Coupling Reagent/Method | Reactants | Typical Conditions | Notes |

| EDCI/HOBt | 4-(2-ethoxyethoxy)benzoic acid, Ammonia source | DMF or DCM, Room Temperature | Mild conditions, good for complex molecules. vulcanchem.commdpi.com |

| DCC | 4-(2-ethoxyethoxy)benzoic acid, Ammonia source | DCM, 0°C to Room Temperature | Forms a urea (B33335) byproduct that may need to be filtered off. researchgate.net |

| Acyl Chloride | 4-(2-ethoxyethoxy)benzoyl chloride, Ammonia | Anhydrous solvent (e.g., THF, DCM), often with a base | Highly reactive, may not be suitable for sensitive substrates. rsc.org |

Etherification and Alkoxylation Techniques for Ethoxyethoxy Chain Incorporation

The introduction of the 2-ethoxyethoxy side chain is typically accomplished through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis . masterorganicchemistry.comunacademy.comlibretexts.org This method involves the reaction of a phenoxide with an alkyl halide. To synthesize this compound, one could start with a 4-hydroxybenzamide (B152061) derivative and react it with a 2-ethoxyethyl halide (e.g., 2-ethoxyethyl bromide or chloride) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide ion, which then displaces the halide from the 2-ethoxyethyl halide. jst.go.jp

Alternatively, the synthesis can commence from 4-hydroxybenzoic acid or its ester, which is first etherified and then converted to the benzamide. For instance, ethyl 4-hydroxybenzoate (B8730719) can be reacted with 2-chloroethylethylether in the presence of a base like potassium carbonate to yield ethyl 4-(2-ethoxyethoxy)benzoate. Subsequent hydrolysis of the ester to the carboxylic acid, followed by one of the amide formation strategies described above, would lead to the target molecule.

The choice of solvent is crucial in the Williamson ether synthesis, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often providing the best results. numberanalytics.com

The following table illustrates the Williamson ether synthesis approach for incorporating the ethoxyethoxy chain.

| Starting Material | Reagent | Base | Solvent | Product |

| 4-Hydroxybenzamide | 1-Bromo-2-ethoxyethane | K₂CO₃ | DMF | This compound |

| Ethyl 4-hydroxybenzoate | 2-Chloroethylethylether | K₂CO₃ | Acetonitrile (B52724) | Ethyl 4-(2-ethoxyethoxy)benzoate |

| 4-Nitrophenol | 2-(2-Chloroethoxy)ethoxy]tetrahydropyran | K₂CO₃ | DMF | 1-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)tetrahydro-2H-pyran jst.go.jp |

Multi-Step Synthesis Approaches for Complex Analogues

The synthesis of more complex analogues of this compound often requires a multi-step approach where the sequence of reactions is carefully planned to avoid unwanted side reactions and to allow for the introduction of various functional groups. evitachem.comcalstate.edu For example, the synthesis of N-substituted 4-(2-ethoxyethoxy)benzamides would involve the coupling of 4-(2-ethoxyethoxy)benzoic acid with a primary or secondary amine instead of ammonia.

In cases where other reactive functional groups are present on the aromatic ring, protecting groups may be necessary. For instance, if a nitro group is present, it can be carried through several synthetic steps and then reduced to an amino group at a later stage. jst.go.jp The synthesis of a complex benzamide derivative often starts with simpler, commercially available building blocks, and the desired functionality is built up sequentially. nih.gov

Novel Synthetic Approaches and Methodological Advancements

While the established methods are robust, research continues to explore more efficient and novel synthetic strategies for the preparation of benzamide scaffolds. These include the use of hypervalent iodine reagents and transition-metal catalysis.

PhIO-Mediated Oxidation Reactions in Benzamide Synthesis

Recent research has shown that iodosylbenzene (PhIO), a hypervalent iodine reagent, can mediate the oxidation of 2-aryloxybenzamides to 2-(4-hydroxyphenoxy)benzamide derivatives. While this specific reaction does not directly produce a this compound, the methodology highlights the potential of hypervalent iodine reagents in the synthesis of functionalized benzamides under metal-free conditions. The reaction proceeds under mild conditions, typically using trifluoroacetic acid (TFA) as the solvent at room temperature. This approach offers a novel route to hydroxylated benzamide scaffolds that could potentially be adapted for the synthesis of other derivatives.

Transition-Metal-Catalyzed Reactions for Benzamide Scaffolds

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of benzamide scaffolds, transition-metal-catalyzed cross-coupling reactions are particularly valuable.

While specific examples for the direct synthesis of this compound using these methods are not prevalent in the literature, related transformations suggest potential applications. For instance, palladium-catalyzed C-H activation/functionalization could potentially be used to introduce substituents onto the benzamide core. Similarly, copper-catalyzed cross-coupling reactions are widely used for the formation of C-O bonds in the synthesis of diaryl ethers, a strategy that could be adapted for the introduction of the ethoxyethoxy group. The development of new ligands and catalytic systems continues to expand the scope of these reactions, offering promising future routes to complex benzamide derivatives.

Multicomponent Reactions for Benzamide and Phthalimide (B116566) Synthesis

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netfrontiersin.org These reactions are prized for their operational simplicity and ability to rapidly generate diverse chemical libraries. researchgate.netfrontiersin.org

Several named MCRs are instrumental in producing scaffolds related to benzamides and phthalimides. The Ugi reaction , for instance, is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to yield a bis-amide. wikipedia.orggeorgiasouthern.eduorganic-chemistry.orgslideshare.net This reaction is exceptionally versatile for creating peptide-like structures and has been used to synthesize extensive libraries of compounds, including various benzamide derivatives. georgiasouthern.edunih.gov The reaction is typically exothermic and can be completed in minutes, often with high yields and requiring no catalyst. wikipedia.org

The Biginelli reaction is another powerful MCR that condenses an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones. wiley.comtnsroindia.org.in This methodology has been adapted to create complex structures incorporating a phthalimide moiety. For example, researchers have synthesized dihydropyrimidinone derivatives containing phthalimide by reacting an appropriate aldehyde with urea and a custom β-keto ester that already contains the phthalimide group. wiley.comresearchgate.netresearchgate.net

Furthermore, transition-metal-free MCRs have been developed for the synthesis of N-substituted phthalimides and benzamides. One such strategy involves the reaction of arynes, isocyanides, and carbon dioxide (for phthalimides) or water (for benzamides), offering a mild and practical route to these structures. organic-chemistry.orgscispace.com Another example is the one-pot, three-component synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives from unsymmetrical thioureas, various amines, and methyl bromoacetate.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound and its analogues is largely dictated by the functional groups present: the benzamide core, the ether side chain, and any additional substituents. Derivatization studies explore transformations of these groups to fine-tune the molecule's characteristics.

Functional Group Interconversions (e.g., Aldehyde Oxidation/Reduction in Analogues)

Functional group interconversions are fundamental transformations in organic synthesis. For benzamide analogues containing other reactive groups, such as an aldehyde, these conversions are a key derivatization strategy. The aldehyde group is particularly versatile, as it can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. researchgate.net

For example, in a structurally related compound, 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide, the aldehyde group can undergo both oxidation and reduction. Oxidation to the corresponding carboxylic acid can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). researchgate.net Conversely, reduction to a primary alcohol is accomplished with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions highlight the chemical handles available on such molecules for further modification.

| Transformation | Starting Functional Group | Reagent(s) | Product Functional Group |

| Oxidation | Aldehyde (-CHO) | KMnO₄ or CrO₃ / H₂SO₄ | Carboxylic Acid (-COOH) |

| Reduction | Aldehyde (-CHO) | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) |

Table 1: Examples of functional group interconversions on a benzamide analogue containing a formyl group.

Substitution Reactions and Amide Nitrogen Modifications

Substitution reactions on the aromatic ring and modifications at the amide nitrogen are common strategies for creating derivatives of this compound.

Aromatic Substitution: The benzene (B151609) ring of a benzamide can undergo electrophilic aromatic substitution (SEAr) . The reactivity and the position of substitution (ortho, meta, or para) are governed by the existing substituents. minia.edu.egwikipedia.org The amide group itself is a deactivating, ortho-, para-director. In a direct Friedel-Crafts-type carboxamidation, arenes can react with reagents like cyanoguanidine in a superacid medium to yield benzamides directly. nih.gov

Nucleophilic aromatic substitution (SNAr) is also a key reaction, particularly when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group. byjus.comwikipedia.orgpressbooks.pub This strategy is frequently employed in the synthesis of radiolabeled compounds, where a precursor containing a nitro group or other good leaving group is reacted with a nucleophile. nih.gov For instance, a nitro-precursor can be displaced by a nucleophile under appropriate conditions to form a new bond. nih.gov

Amide Nitrogen Modifications: The nitrogen atom of the amide group can also be a site for chemical modification, most commonly through N-alkylation. The "borrowing hydrogen" or "hydrogen auto-transfer" strategy has emerged as an efficient and sustainable method for the N-alkylation of benzamides using alcohols as alkylating agents. researchgate.netnih.govrsc.orgacs.org This process, often catalyzed by palladium or ruthenium complexes, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting imine intermediate, with water being the only byproduct. researchgate.netnih.gov

Radiochemical Synthesis Techniques for Labeled Analogues

Radiolabeling of benzamide analogues is crucial for their use as imaging agents in Positron Emission Tomography (PET), a non-invasive diagnostic technique. springernature.comresearchgate.net Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET due to its favorable physical properties, including a 109.7-minute half-life. cardiff.ac.ukmdpi.comacs.org

Several strategies have been developed for the radiosynthesis of ¹⁸F-labeled benzamide derivatives, particularly for PARP (Poly(ADP-ribose) polymerase) inhibitors like Olaparib, which contain a benzamide substructure. nih.govmdpi.comacs.org

One prominent method is copper-mediated radiofluorination . This technique typically involves the reaction of an aryl boronic acid or ester precursor with K[¹⁸F]F in the presence of a copper catalyst. springernature.comcardiff.ac.ukumich.eduresearchgate.netmdpi.com This approach has been successfully used to synthesize [¹⁸F]Olaparib from a protected arylboronate ester precursor, followed by a deprotection step. researchgate.netspringernature.com The method has been refined and automated for clinical use. researchgate.netspringernature.com

Another widely used technique is nucleophilic aromatic substitution (SNAr) on an activated precursor. In this approach, a precursor containing a good leaving group, such as a nitro group, is heated with [¹⁸F]fluoride. A one-pot, two-step procedure has been developed for the synthesis of [¹⁸F]PARPi, which involves the nucleophilic substitution of a Boc-protected nitro-precursor, followed by acidic deprotection to yield the final product. nih.gov Other methods include the nucleophilic substitution of mesylate precursors. nih.gov

The table below summarizes key findings from various radiochemical synthesis studies on benzamide analogues.

| Target Compound | Precursor Type | Radionuclide | Synthetic Method | Radiochemical Yield (RCY) | Synthesis Time (min) | Reference(s) |

| [¹⁸F]Olaparib | Arylboronate ester | ¹⁸F | Manual Cu-mediated fluorodeboronation | 17% ± 5% (NDC) | 135 | researchgate.netspringernature.com |

| [¹⁸F]Olaparib | Arylboronate ester | ¹⁸F | Automated Cu-mediated fluorodeboronation | 6% ± 5% (NDC) | 120 | researchgate.netspringernature.com |

| [¹⁸F]PARPi | Boc-protected nitro-precursor | ¹⁸F | One-pot nucleophilic substitution & deprotection | up to 9.6% (NDC) | 66 | nih.gov |

| [¹⁸F]PARPi | Ethyl 4-nitrobenzoate (B1230335) (multi-step) | ¹⁸F | Automated nucleophilic substitution, hydrolysis, coupling | 2.7% - 7.8% (NDC) | 87-106 | mdpi.com |

| [¹⁸F]Benzimidazole Carboxamide Derivative ([¹⁸F]12) | Mesylate precursor | ¹⁸F | Nucleophilic substitution | 40-50% (decay-corrected) | 90 | nih.gov |

| [¹⁸F]Benzamide Analogues | Mesylate precursor | ¹⁸F | Nucleophilic substitution | Not specified | Not specified | acs.org |

Table 2: Summary of Radiochemical Synthesis Techniques for Benzamide Analogues. (NDC = Non-decay-corrected).

Advanced Spectroscopic and Chromatographic Elucidation of 4 2 Ethoxyethoxy Benzamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete structural assignment of 4-(2-Ethoxyethoxy)benzamide.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment. The aromatic region is expected to exhibit a classic AA'BB' system characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating ethoxyethoxy group (H-3/H-5) are shielded and appear upfield, while the protons ortho to the electron-withdrawing amide group (H-2/H-6) are deshielded and appear downfield.

The protons of the primary amide (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond and quadrupole broadening from the ¹⁴N nucleus. The ethoxyethoxy side chain presents a series of coupled signals. The ethyl group protons appear as a triplet (CH₃) and a quartet (CH₂), while the two methylene (B1212753) groups of the ethoxy linker appear as distinct triplets or multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 (Aromatic) | 7.8-7.9 | Doublet | 2H |

| H-3, H-5 (Aromatic) | 6.9-7.0 | Doublet | 2H |

| -CONH₂ | 7.5 (br s), 8.0 (br s) | Broad Singlet | 2H |

| Ar-O-CH ₂- | 4.1-4.2 | Triplet | 2H |

| -O-CH ₂-CH ₂-O- | 3.7-3.8 | Triplet | 2H |

| -O-CH ₂(CH₃) | 3.5-3.6 | Quartet | 2H |

| -CH₂-CH ₃ | 1.2-1.3 | Triplet | 3H |

Note: Predicted values are based on analysis of similar structures and established chemical shift increments. Actual values may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The carbonyl carbon of the amide group is the most deshielded, appearing at the low-field end of the spectrum (~165-170 ppm). The aromatic carbons show four signals: two for the substituted carbons (C-1 and C-4) and two for the protonated carbons (C-2/C-6 and C-3/C-5). The carbon attached to the ether oxygen (C-4) is significantly deshielded compared to the other aromatic carbons. The four aliphatic carbons of the ethoxyethoxy chain appear in the upfield region of the spectrum (15-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168.0 |

| C-4 (Ar-O) | 162.0 |

| C-2, C-6 (Aromatic) | 129.5 |

| C-1 (Ar-C=O) | 125.0 |

| C-3, C-5 (Aromatic) | 114.5 |

| Ar-O-C H₂- | 69.5 |

| -O-C H₂-CH₂-O- | 68.0 |

| -O-C H₂(CH₃) | 66.5 |

| -CH₂-C H₃ | 15.0 |

Note: Predicted values are based on analysis of similar structures and established chemical shift increments. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and, more importantly, trace the connectivity through the entire ethoxyethoxy chain, from the Ar-O-CH₂ protons to the terminal CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon. researchgate.net It provides unambiguous one-bond (¹J_CH) correlations, definitively linking the proton assignments from Table 1 to the carbon assignments in Table 2. For example, the aromatic signal at ~7.8 ppm would correlate with the carbon signal at ~129.5 ppm, assigning them as H-2/H-6 and C-2/C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular puzzle, as it shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). researchgate.net Key correlations would confirm the placement of the substituents on the aromatic ring. For instance, a correlation from the aromatic protons H-2/H-6 to the carbonyl carbon (C=O) and from the methylene protons adjacent to the ether linkage (Ar-O-CH₂) to the aromatic carbon C-4 would confirm the 1,4-substitution pattern.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H-2/H-6 | H-3/H-5 | Confirms aromatic ring connectivity. |

| COSY | Ar-O-CH ₂- | -O-CH ₂-CH₂-O- | Confirms ether chain connectivity. |

| HSQC | ~7.8 ppm | ~129.5 ppm | Assigns H-2/H-6 to C-2/C-6. |

| HSQC | ~4.1 ppm | ~69.5 ppm | Assigns Ar-O-CH ₂- to its carbon. |

| HMBC | H-2/H-6 | C=O, C-4 | Confirms position of amide group. |

| HMBC | H-3/H-5 | C-1, C-4 | Confirms 1,4-substitution pattern. |

| HMBC | Ar-O-CH ₂- | C-4, C-3/C-5 | Links ether chain to the aromatic ring at C-4. |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups.

The FT-IR spectrum of this compound is dominated by absorptions from the amide and ether functional groups, as well as the substituted aromatic ring. The primary amide gives rise to several characteristic bands: two N-H stretching bands (asymmetric and symmetric) in the 3400-3100 cm⁻¹ region, a strong C=O stretching vibration (Amide I band) around 1650 cm⁻¹, and an N-H bending vibration (Amide II band) near 1620 cm⁻¹. The presence of the ethoxyethoxy group is confirmed by strong C-O-C asymmetric and symmetric stretching bands in the 1250-1050 cm⁻¹ region. masterorganicchemistry.com

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3350 | Strong | Asymmetric N-H Stretch | Primary Amide |

| ~3180 | Strong | Symmetric N-H Stretch | Primary Amide |

| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2950-2850 | Medium | Aliphatic C-H Stretch | Ethoxyethoxy Chain |

| ~1650 | Very Strong | C=O Stretch (Amide I) | Primary Amide |

| ~1620 | Medium-Strong | N-H Bend (Amide II) | Primary Amide |

| ~1600, ~1500 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1120 | Strong | Asymmetric C-O-C Stretch | Alkyl-Alkyl Ether |

| 840-810 | Strong | C-H Out-of-Plane Bend (p-subst.) | Aromatic Ring |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. For this compound, Raman spectroscopy is particularly useful for identifying the aromatic ring vibrations. np-mrd.org A strong, sharp band corresponding to the symmetric "ring breathing" mode of the para-substituted benzene ring is expected around 800-850 cm⁻¹. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also typically strong and well-defined. researchgate.net The symmetric C-O-C stretching of the ether linkage may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 5: Expected Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3100-3050 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2950-2850 | Strong | Aliphatic C-H Stretch | Ethoxyethoxy Chain |

| ~1650 | Medium | C=O Stretch (Amide I) | Primary Amide |

| ~1600 | Very Strong | C=C Ring Stretch | Aromatic Ring |

| ~1250 | Medium | C-O-C Stretch | Aryl-Alkyl Ether |

| ~830 | Strong | Ring Breathing (p-subst.) | Aromatic Ring |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound and its analogues, soft ionization techniques are particularly valuable as they minimize fragmentation, allowing for clear observation of the molecular ion.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization method that generates ions from macromolecules or small organic molecules in solution, overcoming the tendency of many compounds to fragment upon ionization. wikipedia.org This technique is highly compatible with liquid chromatography, making it a cornerstone of LC-MS systems for the analysis of complex mixtures. In ESI-MS, ions are typically formed by applying a high voltage to a liquid to create an aerosol, resulting in the formation of protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adduct ions. wikipedia.orgnih.gov

For this compound, ESI-MS analysis would be expected to readily produce an even-electron protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming its molecular weight. mdpi.com Tandem mass spectrometry (ESI-MS/MS) can then be employed to induce and analyze fragmentation, providing structural information. wikipedia.org The fragmentation of protonated benzamides typically follows predictable pathways. The most common fragmentation involves the cleavage of the amide bond, leading to the formation of a stable benzoyl cation. researchgate.net Another likely fragmentation pathway for this compound would involve the cleavage of the ether linkages in the side chain.

Table 1: Predicted ESI-MS Ions and Fragments for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| Protonated Molecule | 210.11 | [M+H]⁺ |

| Sodiated Adduct | 232.10 | [M+Na]⁺ |

| Fragment Ion | 121.03 | Loss of the ethoxyethoxy group, forming the 4-hydroxybenzamide (B152061) cation |

| Fragment Ion | 105.03 | Formation of the benzoyl cation following loss of the NH₂ group and rearrangement |

Note: The m/z values are theoretical and based on the monoisotopic mass of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another soft ionization technique highly effective for analyzing large biomolecules, polymers, and synthetic organic molecules with low volatility. mdpi.com The analyte is co-crystallized with a matrix compound (such as 2,5-dihydroxybenzoic acid) that strongly absorbs laser energy. mdpi.com A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer.

While ESI-MS is often preferred for small molecules soluble in common HPLC solvents, MALDI-ToF is particularly advantageous for the analysis of complex samples, polymers, and checking the integrity of synthesized benzamide (B126) derivatives without extensive sample preparation or chromatographic separation. unifr.chresearchgate.net For benzamide analogues, especially those incorporated into larger structures like peptides or polymers, MALDI-ToF provides rapid and sensitive molecular weight determination. researchgate.netmdpi.com The technique typically produces singly charged ions, simplifying the resulting mass spectrum. mdpi.com

Table 2: Characteristics of MALDI-ToF MS for Benzamide Analysis

| Feature | Description | Relevance to Benzamide Analogues |

|---|---|---|

| Ionization | Soft ionization via laser desorption from a matrix. | Minimizes fragmentation, allowing clear determination of the molecular weight of parent compounds and their larger derivatives. mdpi.com |

| Ions Formed | Primarily singly charged ions (e.g., [M+H]⁺ or [M+Na]⁺). | Leads to simpler spectra that are easier to interpret compared to the multiple-charge states often seen in ESI. mdpi.com |

| Sample Type | Solid-state (co-crystallized with matrix). | Useful for analyzing synthetic products, polymers, and complex mixtures that may be difficult to analyze directly by LC-ESI-MS. unifr.ch |

| Application | Molecular weight confirmation of synthetic telechelic poly(p-benzamide)s and other large benzamide-containing structures. unifr.chmdpi.com |

Electronic Absorption and Circular Dichroism Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals. The benzamide moiety itself is a strong chromophore. The UV spectrum of simple benzamides in non-polar solvents typically displays two main absorption bands. uva.nl A strong band, attributed to a π-π* transition, is observed around 225-230 nm, while a much weaker band, assigned to an n-π* transition, appears near 270-280 nm. uva.nl

In this compound, the benzene ring is substituted with an amide group (-CONH₂) and an alkoxy group (-O-CH₂CH₂OCH₂CH₃). The alkoxy group acts as an auxochrome, an electron-donating group that can interact with the π-system of the benzene ring. This interaction typically leads to a bathochromic (red) shift of the π-π* absorption maximum compared to unsubstituted benzamide. niscpr.res.in The solvent environment can also influence the absorption maxima due to polarity and hydrogen bonding effects. niscpr.res.in

Table 3: Typical UV-Vis Absorption Bands for Substituted Benzamides

| Transition | Typical Wavelength (λmax) | Description | Expected Effect of 4-Alkoxy Substitution |

|---|---|---|---|

| π → π* | ~225 - 260 nm | High-intensity absorption band associated with the conjugated aromatic system. uva.nlniscpr.res.in | Bathochromic shift (to longer wavelengths) and possible hyperchromic effect (increased intensity). |

Note: The precise λmax values for this compound would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Chiral Benzamide Derivatives

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While this compound is itself achiral and thus CD-inactive, the benzamide chromophore is widely used in the stereochemical analysis of chiral compounds, particularly primary and secondary amines. researchgate.nettandfonline.comnih.govennoreindiachemicals.com By converting a chiral amine into its benzamide derivative, a new chromophore is introduced whose CD spectrum is sensitive to the stereochemistry of the adjacent chiral center.

The exciton (B1674681) chirality method is frequently applied to benzamide derivatives containing more than one chromophore. tandfonline.com This method allows for the nonempirical determination of absolute configuration based on the signs of the Cotton effects observed in the CD spectrum. researchgate.net For benzamides derived from secondary amines, the conformational equilibrium of the amide C-N bond plays a crucial role in determining the sign of the exciton Cotton effects, which can be the opposite of those observed for secondary benzamides derived from primary amines. tandfonline.comnih.gov This distinction is critical for the correct assignment of absolute configuration.

Table 4: Application of CD Spectroscopy to Chiral Benzamide Derivatives

| Concept | Description | Significance |

|---|---|---|

| Chromophoric Derivatization | An achiral chromophore (e.g., benzoyl group) is attached to a chiral molecule (e.g., an amine or alcohol). | Makes the chiral molecule amenable to analysis by CD spectroscopy in the UV region of the benzamide chromophore. researchgate.netennoreindiachemicals.com |

| Exciton Coupling | Interaction between the transition dipole moments of two or more chromophores in a chiral spatial arrangement. | The sign of the resulting CD signal (bisignate Cotton effect) can be directly related to the absolute configuration of the molecule. tandfonline.com |

| Conformational Effects | The observed CD spectrum is highly dependent on the preferred conformation of the amide bond (C-N). | Different conformational equilibria in secondary vs. tertiary benzamides can lead to opposite Cotton effects, a key factor in stereochemical assignment. tandfonline.comnih.gov |

| Solvent Effects | The solvent can influence the conformational equilibrium and thus alter the CD spectrum. | Measurements are often performed in standard solvents like acetonitrile (B52724) to ensure consistency and comparability of data. tandfonline.com |

Chromatographic Methods for Purity and Separation

Chromatography is essential for the separation, purification, and analytical assessment of synthetic compounds like this compound and its analogues. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. tandfonline.comnih.gov

For benzamide derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice. mdpi.comtandfonline.com In this mode, a non-polar stationary phase (most commonly a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, its moderate polarity suggests it would be well-retained and effectively separated from non-polar impurities or more polar starting materials under standard RP-HPLC conditions.

Purity analysis is conducted by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, with detection commonly performed using a UV detector set to a wavelength where the benzamide chromophore absorbs strongly (e.g., ~230 nm or ~270 nm). mdpi.com

Table 5: Example HPLC Parameters for Analysis of Benzamide Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a non-polar stationary phase for separation based on hydrophobicity. mdpi.com |

| Mobile Phase | Gradient of acetonitrile and water (often with 0.1% TFA). mdpi.com | Elutes compounds of varying polarity. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. mdpi.com |

| Detection | UV-Vis or Diode-Array Detector (DAD) at ~230-280 nm | Monitors the eluent for UV-absorbing compounds, specifically targeting the benzamide chromophore. mdpi.comtandfonline.com |

| Application | Purity assessment, reaction monitoring, and preparative purification of final products. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of various compounds. sielc.comuni-muenchen.de In the context of benzamide derivatives, reverse-phase HPLC (RP-HPLC) is a frequently employed method. sielc.comsielc.com

For instance, the analysis of 2-ethoxybenzamide (B1671398), an analogue of the target compound, can be achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.comsielc.com A study on the quantification of linezolid (B1675486) in human serum and cerebrospinal fluid utilized 2-ethoxybenzamide as an internal standard. nih.gov The HPLC method employed an Atlantis T3 5.0 µm stationary phase with a mobile phase of water and formic acid (pH 2.30) and acetonitrile with water and formic acid. nih.gov The retention times for linezolid and 2-ethoxybenzamide were approximately 8.5 minutes and 12.1 minutes, respectively, at 20°C. nih.gov

The lipophilicity of novel stilbene (B7821643) derivatives, which can be considered analogues, has been determined using RP-HPLC with a LiChrosorb RP-18 stationary phase and a mobile phase of acetonitrile-water or methanol-water. pensoft.net This demonstrates the versatility of HPLC in characterizing the physicochemical properties of related compounds.

A ReadyCal kit can be used to prepare a multi-point calibration curve for accurate quantification. lcms.cz

Table 1: HPLC Conditions for Analysis of Benzamide Analogues

| Parameter | Value/Description | Reference |

| Stationary Phase | C18 column | sielc.com |

| Mobile Phase | Acetonitrile, water, and phosphoric or formic acid | sielc.com |

| Detection | UV absorbance | nih.gov |

| Internal Standard | 2-Ethoxybenzamide | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov This method is particularly useful for identifying and quantifying volatile derivatives of benzamides.

A study on the analysis of amide compounds, including acrylamide, N-methylacetamide, DMF, formamide, and DMA, utilized a GC-MS method with an Rxi-624sil MS column. google.com The temperature program started at 40°C, held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 1 minute. google.com The injector temperature was 250°C, and the carrier gas was helium. google.com This method provided good separation and linearity within a concentration range of 0.01-10 mg/L. google.com

The analysis of volatile compounds in charcoal-grilled marinated beef also employed GC-MS and identified various benzene derivatives. nih.gov Furthermore, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a valuable technique for the analysis of volatile organic compounds in complex matrices. nih.govmdpi.com

The NIST WebBook provides GC data for benzamide, including retention indices on different capillary columns like SPB-5 and BPX-5. nist.gov

Table 2: GC Conditions for Analysis of Benzamide and its Derivatives

| Parameter | Value/Description | Reference |

| Chromatographic Column | Rxi-624sil MS, 60m, 1.8 µm thickness, 0.32mm ID | google.com |

| Column Temperature Program | Initial 40°C (2 min), ramp to 280°C at 20°C/min (1 min hold) | google.com |

| Injector Temperature | 250°C | google.com |

| Carrier Gas | Helium | google.com |

| Detection | Mass Spectrometry (MS) | google.com |

Gel Permeation Chromatography (GPC) for Polymeric Analogues

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. phenomenex.comchromatographytoday.comdbc.wroc.pl This method separates molecules based on their size in solution. dbc.wroc.pluomustansiriyah.edu.iq

GPC is applicable to a wide range of polymers, including those that are soluble only at high temperatures, such as polyolefins. chromatographytoday.comrepsol.com High-temperature GPC (HT-GPC) can operate at temperatures up to 220°C. repsol.com The columns used in GPC are packed with porous polymeric media, and the separation is based on the differential permeation of polymer molecules into the pores. phenomenex.com

For the analysis of polymeric analogues of this compound, such as poly(benzamide)s, GPC is an indispensable tool for characterizing their molecular weight distribution, which in turn influences their physical and mechanical properties. justia.comresearchgate.net The technique has been used to study the self-organization of melamine-cyanuric acid analogues and in the characterization of hyperbranched aramids. justia.comcuvillier.de

The selection of the GPC column and solvent system is critical and depends on the specific polymer being analyzed. lcms.cz

Table 3: GPC for Polymeric Materials

| Technique | Application | Key Parameters | Reference |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution of polymers. | Column with porous polymeric media, appropriate solvent. | phenomenex.comchromatographytoday.com |

| High-Temperature GPC (HT-GPC) | Analysis of polymers soluble only at high temperatures. | Operating temperatures up to 220°C. | repsol.com |

Lack of Published Crystallographic Data for this compound

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available, published research detailing the crystallographic analysis of the specific chemical compound This compound .

Therefore, it is not possible to generate an article that adheres to the requested detailed outline, which requires specific data from Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) studies. The required information, including molecular conformation, dihedral angles, intermolecular hydrogen bonding networks, crystal packing arrangements, and analysis of non-covalent interactions such as halogen bonding and π-π stacking, is contingent on experimental crystallographic studies that have not been reported for this compound in the public domain.

While crystallographic data exists for other benzamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from related but structurally distinct molecules. Fulfilling the request would necessitate access to specific experimental data (e.g., from the Cambridge Crystallographic Data Centre or a peer-reviewed publication) which does not currently exist for this compound.

Crystallographic Analysis and Supramolecular Architecture of Benzamide Systems

Analysis of Non-Covalent Interactions within Crystal Lattices

Van der Waals Contacts and Hydrophobic Interactions

The supramolecular assembly and crystal packing of 4-(2-Ethoxyethoxy)benzamide are significantly influenced by a network of non-covalent forces, particularly Van der Waals contacts and hydrophobic interactions. These forces, while weaker than hydrogen bonds, are numerous and collectively play a critical role in defining the three-dimensional architecture of the crystal lattice and the molecule's interaction in various environments. The structure of this compound, featuring a flexible ethoxyethoxy tail attached to a rigid benzamide (B126) core, provides distinct regions for these interactions.

Detailed Research Findings

Analysis of related benzamide structures reveals that the nature and arrangement of substituents are key determinants of intermolecular forces. science.gov For this compound, the non-covalent interactions can be deconstructed based on its primary structural components: the aliphatic ether chain and the aromatic ring system.

Aromatic and Hydrophobic Interactions: The benzamide portion of the molecule contains a phenyl ring, which introduces the possibility of π-π stacking interactions. Such interactions are a common organizational motif in the crystal structures of aromatic compounds, including various benzamide derivatives. mdpi.comresearchgate.net Furthermore, the entire molecule possesses considerable hydrophobic character due to the phenyl group and the ethyl moiety of the ether chain. These hydrophobic regions are critical for the molecule's interactions within biological systems, where they can occupy nonpolar pockets in proteins and other macromolecules. The analysis of structurally related benzamide-type inhibitors has shown that hydrophobic interactions within receptor pockets are a key component of their binding affinity. nih.gov

The combination of directional hydrogen bonds from the amide group with the more diffuse Van der Waals and hydrophobic forces dictates the complex supramolecular architecture. The optimization of these non-covalent interactions is a key strategy in medicinal chemistry for enhancing the affinity and specificity of benzamide-based compounds for their biological targets. nih.govacs.org

Interactive Data Table: Potential Non-Covalent Interactions in this compound

The following table summarizes the potential Van der Waals and hydrophobic contacts based on the chemical structure of this compound. This is an illustrative guide to the likely interactions, as specific experimental data from a co-crystal structure is not available.

| Molecular Region | Potential Interacting Partners | Type of Interaction | Primary Significance |

| Ethoxyethoxy Chain | Adjacent aliphatic chains, nonpolar molecular surfaces | London Dispersion Forces (Van der Waals) | Crystal packing efficiency, solubility in nonpolar media |

| Benzene (B151609) Ring | Other aromatic rings, aliphatic groups | π-π Stacking, CH-π Interactions (Van der Waals) | Supramolecular assembly, stabilization of stacked structures |

| Ethyl Group | Nonpolar pockets, other hydrophobic groups | Hydrophobic Interaction | Binding to macromolecules, behavior in aqueous solutions |

| Phenyl Group | Nonpolar pockets, other hydrophobic groups | Hydrophobic Interaction | Receptor binding, membrane permeability |

Preclinical Biological Research Applications and Mechanistic Insights of Benzamide Derivatives

Role as Linkers in Targeted Bioconjugates

Benzamide (B126) derivatives serve as a crucial structural component for linkers in targeted bioconjugates. The core benzamide structure provides a stable chemical scaffold that can be systematically modified. One key modification is the introduction of spacer elements, such as the ethoxyethoxy group, which can enhance aqueous solubility and provide optimal distance between the targeting moiety and the payload. For the benzamide structure to function as a linker, it must be further derivatized to include reactive functional groups that can form stable bonds with both the targeting biomolecule and the therapeutic or imaging agent.

Antibody-Drug Conjugates (ADCs) Linker Chemistry

In the field of oncology, Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. The linker that connects these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and mechanism of payload release. Benzamide derivatives are utilized as part of these complex linker systems.

The formation of a stable, covalent bond between the linker and the antibody is essential for the integrity of an ADC until it reaches its target. The specific benzamide derivative, 4-(2-ethoxyethoxy)benzamide, must be functionalized with a reactive handle to participate in conjugation chemistry.

Common covalent bond formation strategies involving derivatives of the benzamide core include:

Amine-Reactive Chemistry : A common approach involves modifying the benzamide linker to include an aldehyde group, creating a reactive handle. For instance, a derivative like 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide can be conjugated to an antibody. The aldehyde group on the linker forms a covalent bond with amino groups, such as the side-chain of lysine (B10760008) residues on the antibody surface. This reaction typically proceeds via the formation of a Schiff base, which can be subsequently reduced to a more stable secondary amine linkage.

Thiol-Reactive Chemistry : Antibodies can be engineered to have free cysteine residues with reactive thiol groups. Linkers containing maleimide (B117702) groups are frequently used to react with these thiols, forming a stable thioether bond. A benzamide-based linker would be synthesized to incorporate a maleimide moiety for this purpose.

Bio-orthogonal Chemistry : To achieve more precise control over the conjugation site and the number of drugs attached per antibody (Drug-to-Antibody Ratio, or DAR), site-specific conjugation methods are employed. This involves genetically engineering the antibody to include non-natural amino acids with unique reactive groups. Benzamide linkers can be designed with complementary bio-orthogonal functional groups, such as:

Alkynes or Azides : These groups can undergo "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.

Aldehydes or Ketones : These can react with hydrazide or aminooxy groups on an antibody to form hydrazones or oximes, respectively.

Radiopharmaceutical Linkers for Imaging Probes

Benzamide derivatives that show a high affinity for specific biological targets, such as melanin (B1238610), are valuable for developing radiolabeled imaging probes. koreascience.kr The benzamide structure serves as the core for targeting, while the linker portion, often containing hydrophilic chains like ethoxyethoxy groups, connects it to a chelator for a metallic radioisotope or directly to a non-metallic radioisotope like fluorine-18. snmjournals.orgsnmjournals.org These probes are used in Positron Emission Tomography (PET) to visualize and diagnose conditions like metastatic melanoma. koreascience.krresearchgate.net

A prominent example of a radiolabeled benzamide analogue is [¹⁸F]FPBZA, which stands for N-(2-diethylaminoethyl)-4-[2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy]benzamide. This molecule was specifically developed as a PET probe for imaging melanoma, which is often characterized by the presence of melanin. researchgate.net

The development of [¹⁸F]FPBZA involved modifying the basic benzamide structure to optimize its properties for in vivo imaging. The inclusion of a triethylene glycol-based chain (of which ethoxyethoxy is a part) was intended to improve pharmacokinetics and solubility. snmjournals.orgsnmjournals.org The synthesis of [¹⁸F]FPBZA is achieved through a one-step nucleophilic radiofluorination reaction, starting from a tosylate precursor. This method has been shown to be efficient, with radiochemical yields reported to be in the range of 40-50%. researchgate.net The resulting radiotracer exhibits high radiochemical purity, making it suitable for preclinical evaluation. researchgate.net

Other related fluorinated benzamide derivatives have also been developed and characterized. For example, N-(2-diethylaminoethyl)-4-[¹⁸F]fluoroethoxybenzamide (4-[¹⁸F]FEBZA) was synthesized in high radiochemical yields (53 ± 14%) and high specific activity (8.7 ± 1.1 Ci/μmol). nih.gov These development efforts aim to create probes with optimal imaging characteristics, such as high tumor uptake and low non-target background signals. snmjournals.orgsnmjournals.org

The preclinical evaluation of these radiotracers involves in vitro studies to confirm their binding affinity and specificity for target cells. For [¹⁸F]FPBZA, studies were conducted using B16F0 melanoma cells, which are known to produce melanin, and A375 amelanotic (melanin-negative) melanoma cells as a control. researchgate.net

The results demonstrated that the uptake of [¹⁸F]FPBZA was significantly higher in the melanin-positive B16F0 cells compared to the A375 cells. researchgate.net To further confirm that the uptake was melanin-dependent, B16F0 cells were pre-treated with N-butyldeoxynojirimycin (NB-DNJ), an inhibitor of melanin synthesis. This pre-treatment led to a significant reduction in [¹⁸F]FPBZA uptake, confirming the probe's specificity for melanin. researchgate.net

Similarly, in vitro binding studies for the related compound 4-[¹⁸F]FEBZA were performed on B16F1 melanoma cells. The binding was significant, with 60.03 ± 0.48% of the radioligand binding to the cells after a one-hour incubation. nih.govnih.gov A homologous competitive binding assay revealed that 4-[¹⁸F]FEBZA binds to two distinct sites with IC₅₀ values of 1.8 nM and 1.3 μM, indicating a high-affinity binding component that is desirable for a targeted imaging probe. nih.gov

Table 1: In Vitro Uptake and Binding of Radiolabeled Benzamide Derivatives in Melanoma Cell Lines

| Compound | Cell Line | Key Finding | Reference |

| [¹⁸F]FPBZA | B16F0 | Significantly higher uptake compared to A375 (amelanotic) cells. | researchgate.net |

| [¹⁸F]FPBZA | B16F0 | Uptake significantly reduced by pre-treatment with melanin synthesis inhibitor (NB-DNJ). | researchgate.net |

| 4-[¹⁸F]FEBZA | B16F1 | High in vitro binding (60.03 ± 0.48% after 1h). | nih.govnih.gov |

| 4-[¹⁸F]FEBZA | B16F1 | Competitive binding assay showed high affinity (IC₅₀ = 1.8 nM). | nih.gov |

Following promising in vitro results, preclinical in vivo studies are conducted in animal models to assess the biodistribution, tumor-targeting efficacy, and clearance profile of the radiotracer.

For [¹⁸F]FPBZA, biodistribution studies were performed in mice bearing B16F0 melanoma tumors. The results showed a prominent uptake of the tracer in the B16F0 tumor, reaching 7.81 ± 0.82 percent of the injected dose per gram of tissue (%ID/g) at 2 hours post-injection. researchgate.net In contrast, uptake in the amelanotic A375 tumor was significantly lower (3.00 ± 0.71 %ID/g), as was uptake in a sterile inflammation lesion (1.67 ± 0.56 %ID/g), demonstrating the in vivo specificity of the probe for melanin-containing tumors. researchgate.net In a model of pulmonary metastases, the radioactivity in the lungs of tumor-bearing mice was 4.77 ± 0.36 %ID/g at 2 hours, compared to just 1.16 ± 0.23 %ID/g in normal mice, indicating the probe's ability to detect metastatic disease. researchgate.net

The biodistribution of 4-[¹⁸F]FEBZA was also evaluated in mice with B16F1 melanoma xenografts. A rapid and high uptake in the tumor was observed, reaching 8.66 ± 1.02 %ID/g at 1 hour post-injection. nih.govnih.gov The uptake in control tumors (HT-29 colorectal adenocarcinoma and C-32 amelanotic melanoma) was significantly lower, further confirming its selectivity. nih.govnih.gov Another derivative, N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB), showed even higher tumor uptake of 13.0 %ID/g at 1 hour in a B16F10 xenograft model. snmjournals.org

These studies highlight the importance of the benzamide core for melanin targeting and the role of the linker and substituents in modulating the in vivo performance of the imaging agent.

Table 2: Preclinical In Vivo Biodistribution of Radiolabeled Benzamide Derivatives in Tumor-Bearing Mice (%ID/g)

| Compound | Mouse Model | Tumor Uptake (%ID/g) | Time Point | Reference |

| [¹⁸F]FPBZA | B16F0 Melanoma | 7.81 ± 0.82 | 2 h | researchgate.net |

| [¹⁸F]FPBZA | A375 Amelanotic Melanoma | 3.00 ± 0.71 | 2 h | researchgate.net |

| 4-[¹⁸F]FEBZA | B16F1 Melanoma | 8.66 ± 1.02 | 1 h | nih.govnih.gov |

| 4-[¹⁸F]FEBZA | HT-29 Colorectal Adenocarcinoma | 3.68 ± 0.47 | 1 h | nih.gov |

| ¹⁸F-DMFB | B16F10 Melanoma | 13.00 ± 3.90 | 1 h | snmjournals.org |

Enzyme Inhibition Studies and Mechanistic Investigations

Detailed mechanistic studies and research findings concerning the inhibitory activity of this compound against the following specific enzyme targets have not been reported in the available scientific literature.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

There is no available research data to suggest that this compound has been evaluated as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). While other benzamide derivatives, such as 2-ethoxy-4-(methoxymethyl)benzamide analogs, have been investigated for PTP1B inhibition, specific findings for this compound are absent. nih.govresearchgate.net

Soluble Epoxide Hydrolase (sEH) Inhibition

There are no published preclinical studies evaluating this compound as an inhibitor of soluble Epoxide Hydrolase (sEH). Investigations into sEH inhibitors with related structures have included 4-benzamidobenzoic acid hydrazide derivatives and urea-based compounds containing ethoxyethoxy groups, but not the specific title compound. nih.govresearchgate.netbrieflands.com

Glutathione S-Transferase P1-1 (GSTP1-1) Inhibition and Protein Interaction Disruption

Information regarding the evaluation of this compound as an inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1) or as a disruptor of its protein-protein interactions is not present in the available literature. Research on GSTP1-1 inhibitors has explored other classes of molecules, including certain benzamide-containing nitrobenzoxadiazoles. nih.govmdpi.com

DHX33 Helicase Inhibition

No dedicated research has been published on the activity of this compound as an inhibitor of DHX33 helicase.

Advanced Drug Delivery Systems and Solubilization Mechanisms

While direct studies on this compound are limited, research on closely related derivatives highlights the utility of its structural components in drug delivery and for improving solubility.

A radiolabeled derivative, [¹⁸F]N-(2-diethylaminoethyl)-4-[2-(2-(2-fluoroethoxy)ethoxy)ethoxy]benzamide (abbreviated as [¹⁸F]FPBZA), has been developed and evaluated as a Positron Emission Tomography (PET) probe for imaging primary and metastatic melanoma. researchgate.net This compound shares the core 4-[2-(2-(2-ethoxy)ethoxy)ethoxy]benzamide structure. Preclinical studies in mouse models demonstrated that [¹⁸F]FPBZA exhibits high and specific uptake in melanin-producing melanoma cells compared to other tumor types or inflammation. researchgate.netresearchgate.net The inclusion of the polyethylene (B3416737) glycol (PEG)-like triethylene glycol chain was intended to optimize pharmacokinetic properties for imaging applications. snmjournals.org

The specific binding of benzamide derivatives to melanin has established them as effective targeting agents for melanoma. researchgate.netsnmjournals.org The research on [¹⁸F]FPBZA underscores how the this compound scaffold can serve as a platform for developing targeted diagnostic agents.

The ethoxyethoxy group is a common structural motif used to enhance the aqueous solubility and modify the pharmacokinetic profile of drug candidates. For instance, the introduction of a related 2-(2-(2-ethoxyethoxy)ethoxy)ethyl substituent to a coumarin-based fluorophore significantly improved its water solubility and established it as a promising candidate for imaging applications. mdpi.com Although specific solubility data for this compound is not published, the presence of the hydrophilic ethoxyethoxy chain is anticipated to increase its solubility in aqueous media compared to simpler alkoxybenzamides. vulcanchem.com

Integration into Nanocarriers and Micelles

Benzamide derivatives, including those with ethoxyethoxy moieties, have been explored for their utility in the formation of nanocarriers and micelles. researchgate.netnih.gov These self-assembling colloidal dispersions, typically ranging from 10 to 100 nm in size, consist of a hydrophobic core and a hydrophilic shell. nih.gov The amphiphilic nature of block copolymers, which are often used to form these micelles, allows for the encapsulation of poorly water-soluble compounds within the hydrophobic core. nih.govsaspublishers.comdovepress.comjddtonline.info

The integration of benzamide derivatives into these nanostructures can be a strategic approach to enhance the delivery of therapeutic agents. nih.gov For instance, polymeric micelles have been developed to improve the solubility and bioavailability of various drugs. saspublishers.com The fundamental principle behind micelle formation is the aggregation of amphiphilic molecules to minimize the exposure of their hydrophobic parts to an aqueous environment, a process that is energetically favorable due to the formation of hydrogen bonds in the surrounding water. nih.gov The resulting nanocarriers can offer improved structural stability and the ability to solubilize hydrophobic drugs. nih.gov

Enhancement of Hydrophobic Compound Solubility

A significant application of benzamide derivatives, particularly those functionalized with moieties like ethoxyethoxy groups, is the enhancement of the solubility of hydrophobic compounds. researchgate.netmdpi.com The poor water solubility of many active pharmaceutical ingredients presents a major challenge in drug development, often leading to limited bioavailability. brieflands.comresearchgate.net

The incorporation of polar functional groups, such as the ethoxyethoxy chain, into the structure of benzamide derivatives can improve their solubility and that of the compounds they are formulated with. brieflands.comvulcanchem.com For example, amphiphilic calix arene derivatives bearing 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide residues have been shown to significantly increase the solubility of hydrophobic drugs like naproxen (B1676952) and ibuprofen (B1674241) in water. researchgate.netmdpi.com This enhancement is attributed to the ability of the hydrophilic benzamide moieties to interact with and trap the water-insoluble drug molecules. researchgate.netmdpi.com

The table below summarizes the impact of incorporating a hydrophilic polymer on drug release from polymeric micelles.

| Formulation | Drug Release Time (Intestinal Simulated Fluid) | Reference |

| Polymeric Micelles with Hydrophilic Polymer | 12 hours | saspublishers.com |

| Polymeric Micelles without Hydrophilic Polymer | Up to 24 hours | saspublishers.com |

Role of Hydrogen Bonding and Pi-Stacking Interactions in Solubilization

The mechanism by which benzamide derivatives enhance the solubility of hydrophobic compounds often involves a combination of non-covalent interactions, primarily hydrogen bonding and π-stacking. researchgate.netmdpi.comosti.gov The amide group and any additional polar functionalities, such as ether oxygens in an ethoxyethoxy chain, can act as hydrogen bond donors and acceptors. vulcanchem.comvulcanchem.com These interactions with water molecules or with the hydrophobic drug itself can facilitate the dissolution process. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a benzamide derivative, influences its biological activity. vulcanchem.comnih.gov By systematically modifying different parts of the molecule and observing the resulting changes in biological effect, researchers can identify key structural features responsible for its function.

For benzamide derivatives, SAR studies have highlighted the importance of various substituents and their positions on the aromatic rings. For example, the presence and location of an ethoxyethoxy group can significantly impact the molecule's properties. vulcanchem.com The flexible nature of this side chain can influence solubility, pharmacokinetic properties, and binding interactions with biological targets. vulcanchem.com The position of this group (ortho, meta, or para) can create different spatial arrangements, which may be critical for receptor binding and subsequent biological activity. vulcanchem.com

Other structural modifications, such as the introduction of amino or chloro groups on the phenyl ring, can also modulate the biological activity by altering hydrogen bonding capabilities and electronic properties. vulcanchem.com The length and composition of alkoxy side chains are additional factors that can be varied to fine-tune the solubility, membrane permeability, and target interactions of benzamide derivatives. vulcanchem.com

The table below illustrates how different substituents on a benzamide core can influence its biological activity.

| Substituent | Position | Observed Effect | Reference |

| 4-propoxy | - | Weakly active | nih.gov |

| 4-propargyloxy | - | Inactive | nih.gov |

| 4-propyl | - | Loss of activity | nih.gov |

| 4-nitro | - | - | nih.gov |

| 4-O-phenyl | - | Inactive | nih.gov |

| 3-methoxy | - | Inactive | nih.gov |

| 2-methoxy | - | Inactive | nih.gov |

| 3-bromo-4-methoxy | - | Inactive | nih.gov |

In Vitro Cellular Activity Investigations (Excluding Clinical Human Trial Data)

Effects on Insulin-Stimulated Glucose Uptake

Preclinical in vitro studies have investigated the effects of certain compounds on insulin-stimulated glucose uptake in various cell types, which is a key process in maintaining glucose homeostasis. nih.govmdpi.com Skeletal muscle and adipose tissue are major sites for insulin-mediated glucose disposal, a process facilitated by the glucose transporter GLUT4. mdpi.com In response to insulin (B600854), GLUT4 translocates from intracellular storage vesicles to the plasma membrane, allowing for the transport of glucose into the cell. mdpi.com

Research has shown that certain molecules can enhance this process. For instance, pentadecanoic acid has been found to significantly promote both basal and insulin-stimulated glucose uptake in C2C12 myotubes, a model for skeletal muscle cells. foodandnutritionresearch.net This effect was associated with an increased translocation of GLUT4 to the plasma membrane. foodandnutritionresearch.net Similarly, studies with osteoblasts have demonstrated that insulin stimulates glucose uptake and that this process is dependent on the presence of GLUT4. nih.gov Eliminating GLUT4 in osteoblasts in vitro abrogated insulin-stimulated glucose uptake. nih.gov While direct studies on "this compound" in this specific context are not prevalent in the provided results, the general mechanisms by which compounds can modulate insulin-stimulated glucose uptake are well-established in preclinical models. nih.govfoodandnutritionresearch.netnih.gov

The table below shows the effect of a compound on glucose uptake in C2C12 myotubes.

| Compound Concentration | Increase in Glucose Uptake | Reference |

| 20 μM | 35.1% | foodandnutritionresearch.net |

| 40 μM | 43.8% | foodandnutritionresearch.net |

Modulation of Osteoblastogenesis in Bone Marrow Cells

The differentiation of mesenchymal stem cells (MSCs) in the bone marrow into osteoblasts, a process known as osteoblastogenesis, is fundamental for bone formation and remodeling. kobe-u.ac.jpplos.org In vitro studies using bone marrow stromal cells (BMSCs) provide a valuable model to investigate the factors that influence this process. scielo.br

Certain substances have been shown to modulate osteoblast differentiation. For example, strontium ranelate has been demonstrated to enhance the differentiation of human MSCs into osteoblasts in vitro. kobe-u.ac.jp This was evidenced by the earlier expression of key osteoblastic genes such as Cbfa1 (also known as Runx2) and osteonectin. kobe-u.ac.jp The early expression of Cbfa1 is indicative of an accelerated commitment to the osteoblastic lineage. kobe-u.ac.jp Similarly, dexamethasone (B1670325) is another compound known to induce osteoblast differentiation in various cell culture systems, including human BMSCs. scielo.br While specific data on "this compound" is not detailed in the search results, the general principle of modulating osteoblastogenesis through chemical compounds has been established in preclinical research. kobe-u.ac.jpscielo.br

Induction of Apoptosis and Modulation of Pro-/Anti-Apoptotic Proteins (e.g., BAX/BCL-2)

No public data is available detailing the ability of this compound to induce apoptosis or modulate the expression or activity of BAX and BCL-2 proteins.

Inhibition of Cancer Cell Line Proliferation

No public data containing IC50 values or other measures of anti-proliferative activity for this compound against any cancer cell lines could be located.

Studies on Metabolic Stability in In Vitro Microsomal Systems

No public data on the metabolic half-life, intrinsic clearance, or general stability of this compound in human or other species' liver microsomal systems is available.

Applications in Materials Science and Engineering

Design and Synthesis of Liquid Crystalline Materials

The design of liquid crystalline materials often involves the strategic combination of rigid and flexible molecular segments to induce mesophase behavior. While 4-(2-Ethoxyethoxy)benzamide itself is not a primary component in widely reported liquid crystals, structurally analogous compounds demonstrate the utility of the ethoxyethoxy moiety in creating these ordered, fluid states.

The tendency of molecules to organize into layered smectic phases is strongly influenced by their molecular geometry and intermolecular interactions. Research on related compounds, such as 4-alkoxybenzoic acids, shows that hydrogen bonding plays a crucial role in the formation of liquid crystalline phases. researchgate.net These acids spontaneously form dimers, which increases the length of the rigid core and stabilizes the mesophases. researchgate.net Similarly, the benzamide (B126) group, with its capacity for hydrogen bonding, can drive the self-assembly required for liquid crystal formation.

In a structurally related compound, 4′-(2-(2-Ethoxyethoxy)ethoxy)biphenyl-4-carboxylic acid, the presence of the flexible ether chain and the rigid biphenyl (B1667301) carboxylic acid core leads to the formation of a smectic phase, classifying it as a polar smectogen. researchgate.net The crystal structure of such molecules is often characterized by head-to-head hydrogen bonding between the carboxylic acid groups of two monomers, creating a dimeric structure with a long axis that is essential for smectic ordering. researchgate.net The flexible ether tails then segregate, contributing to the layered arrangement characteristic of smectic phases.

Amphipathic liquid crystals are formed by molecules that possess both hydrophilic (water-loving) and hydrophobic (water-repelling) parts. The this compound structure is inherently amphipathic. The benzamide portion constitutes the rigid, hydrophobic core, while the ethoxyethoxy tail provides a flexible, hydrophilic segment.

This amphiphilicity is a key design feature in materials like nonionic amphiphilic calixarenes, where moieties such as 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide are attached to a calixarene (B151959) scaffold. mdpi.comresearchgate.net These molecules can self-assemble in aqueous solutions, with the hydrophilic ether chains interacting with water and the hydrophobic parts shielded. researchgate.net This principle is fundamental to the formation of lyotropic liquid crystals, where the phase behavior is dependent on the concentration in a solvent. While not a direct example of a thermotropic liquid crystal, this demonstrates the capacity of the ethoxyethoxy benzamide unit to drive the formation of ordered, self-assembled structures in solution. researchgate.net The development of supramolecular hydrogen-bonded liquid crystals also relies on these principles, where non-covalent interactions between complementary components lead to mesophase formation. researchgate.net

Polymer Chemistry and Supramolecular Assemblies

The benzamide linkage is a robust and versatile functional group in polymer chemistry, known for its role in high-strength aromatic polyamides. The addition of oligoether side chains, such as ethoxyethoxy groups, enhances solubility and introduces new functionalities, enabling the creation of complex supramolecular structures.

Researchers have successfully synthesized large, tubular helical structures through the polymerization of tri(benzamide) monomers. unifr.ch In these systems, flexible side chains like triethylene glycol (a close analogue of the ethoxyethoxy group) are crucial for maintaining organosolubility throughout the synthesis and polymerization process. unifr.chunifr.ch The specific substitution pattern on the benzamide units promotes the formation of three-center hydrogen bonds, which stabilize the folded, helical conformation of the polymer. unifr.ch

The general strategy involves an iterative coupling of monomer units to form a sequence-controlled oligomer, which is then polymerized. unifr.ch Subsequent removal of protecting groups allows the polyamide backbone to form the necessary hydrogen bonds, triggering the transition into a stable helical structure. unifr.ch This approach combines the precision of organic synthesis with the ability of polymer chemistry to achieve high molecular weights, leading to well-defined, helical macromolecules with significant inner cavities. unifr.ch

| Monomer Type | Side Chain | Key Interaction | Resulting Structure |

| Tri(benzamide) | Triethylene Glycol | Three-center Hydrogen Bonds | Tubular Helical Polymer |

| Bis-substituted p-benzamide | Triethylene Glycol | Bifurcated Hydrogen Bonds | Shape-Persistent, Organosoluble Polymer |

This table summarizes the key components and interactions in the formation of helical and shape-persistent polymers from benzamide-based monomers.

Enzyme nanogels (ENGs) are nanometer-sized hydrogel particles that encapsulate a single enzyme, enhancing its stability and protecting it from harsh environments like extreme pH or proteases. nih.govresearchgate.netcore.ac.uk The synthesis of these nanogels involves polymerizing monomers around the surface of the enzyme to create a protective shell. nih.gov

While this compound is not directly cited, a closely related bifunctional molecule, 4-Formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide, highlights the critical role of the benzamide linker structure in this application. This compound features:

A reactive formyl group: This aldehyde allows for covalent attachment to biomolecules, such as the surface lysine (B10760008) residues of an enzyme.

A hydrophilic hydroxyethoxy ethyl chain: This segment improves water solubility, which is essential for applications in aqueous biological environments.

The benzamide linkage provides a stable connection between the reactive group and the hydrophilic tail. In the context of nanogels, such linkers can be used to attach polymerizable groups to the enzyme surface, initiating the formation of the protective polymer shell. researchgate.net This encapsulation has been shown to significantly improve enzyme tolerance to low pH and degradation by proteases. nih.govresearchgate.net The use of zwitterionic polymers in the nanogel can further enhance protein stability due to their high water content and biocompatibility. rsc.org

| Nanogel Component | Function | Benefit |

| Enzyme (e.g., PAL, β-gal) | Biocatalyst | Target of stabilization. nih.govrsc.org |

| Benzamide Linker | Connects enzyme to polymer shell | Provides a stable, functional bridge for conjugation. |

| Polymer Shell (e.g., Polyacrylamide) | Protective hydrogel network | Enhances stability against pH, temperature, and proteases. nih.govcore.ac.uknih.gov |

This table outlines the components of an enzyme nanogel and their respective functions, emphasizing the role of the linker.

Functional Organic Materials Development

The this compound scaffold is a valuable platform for the development of a wide range of functional organic materials. Its modular nature, combining a rigid aromatic core with a flexible, polar side chain, allows for fine-tuning of properties like solubility, binding affinity, and self-assembly behavior.

Research into bis-substituted aromatic polyamides with triethylene glycol side chains has led to the creation of highly organosoluble, yet shape-persistent and planar polymers. unifr.ch These materials self-assemble in the solid state to form large, micrometer-long stacks, demonstrating their potential in nanotechnology and supramolecular chemistry. unifr.ch